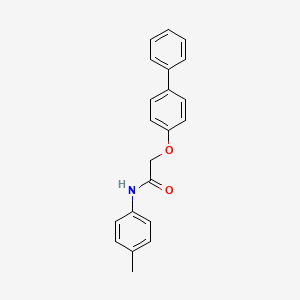

![molecular formula C13H14N2O4 B5542365 3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

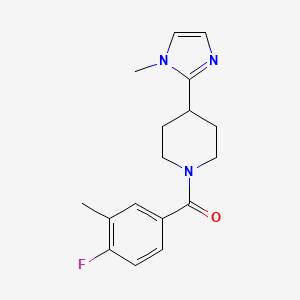

3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one” is a derivative of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid . It belongs to a significant category of heterocyclic compounds, which have shown a wide spectrum of medical and industrial applications .

Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . By using the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent, a series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis

The structures of products were confirmed by analysis using spectral data (1 H-NMR, 13 C-NMR, FT-IR and HRMS) .Chemical Reactions Analysis

The benzoxazin-4-one ring is formed from intermediate formula 1 and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine, which can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.21 . The melting point is 163-166 °C (lit.) . The InChI key is BHULHAHXIGPYKV-UHFFFAOYSA-N .科学的研究の応用

Chemistry and Synthesis

A foundational aspect of this compound's research application involves its chemistry and synthesis. Studies have detailed methods for generating oxazolidin-2-ylidenes, with potential uses in creating spiro-fused hydantoins and 2-oxazolines, highlighting the compound's versatility in synthesis processes. The synthesis involves thermolysis of Δ3-1,3,4-oxadiazolines, demonstrating its potential for generating various chemical structures (Couture & Warkentin, 1997).

Antimicrobial and Antioxidant Properties

Research has explored the antimicrobial and antioxidant properties of benzoxazinyl derivatives, including the synthesis of benzoxazinyl pyrazolone arylidenes. These compounds have been tested for in vitro antimicrobial and antioxidant activities, showcasing their potential as potent antimicrobials and antioxidants (Sonia et al., 2013).

Bioactivity and Ecological Role

Another area of interest is the bioactivity and ecological role of benzoxazinones, including derivatives of the mentioned compound. These studies have found a variety of compounds exhibiting phytotoxic, antifungal, antimicrobial, and antifeedant effects, suggesting potential applications in natural herbicide models and pharmaceutical development (Macias et al., 2009).

Synthesis of Derivatives for Biological Applications

Further research has been conducted on synthesizing derivatives of benzoxazinones for biological applications. This includes the development of novel synthesis methods for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, which are crucial for exploring the therapeutic potential of these compounds (Gabriele et al., 2006).

Development of Antibacterial Agents

Significant efforts have been made to develop benzoxazinyl-oxazolidinones as novel antibacterial agents. These efforts include the synthesis and evaluation of novel compounds for their antibacterial activities against resistant and susceptible Gram-positive bacteria. The research highlights the potential of benzoxazinyl-oxazolidinones as promising antibacterial agents for clinical use (Guo et al., 2013).

作用機序

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one are used as an elastase inhibitor, anti-neoplastic agent, enzyme inhibitor, protease inhibitor, and fungicidal . Some compounds have exhibited around 40% inhibition of COX-1, as compared to the inhibition of COX-2 at a concentration of 0.3 mg/ml .

Safety and Hazards

特性

IUPAC Name |

3-[2-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c16-12(9-14-5-7-19-13(14)17)15-6-8-18-11-4-2-1-3-10(11)15/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEWCRVRUPDHMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC(=O)N2CCOC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

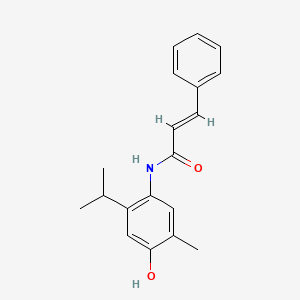

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

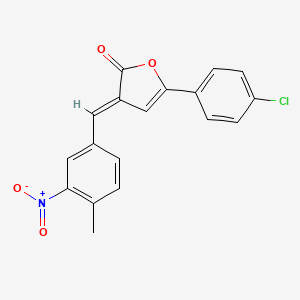

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

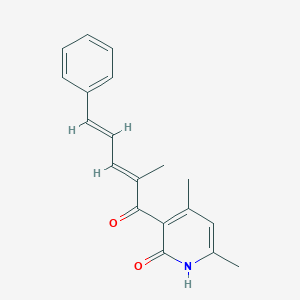

![(4R)-1-(3-furylmethyl)-N-isopropyl-4-{[(2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5542354.png)

![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)

![N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5542385.png)